molecular formula C8H8ClF3IN B6214316 1-[2-iodo-4-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 2728067-01-2

1-[2-iodo-4-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B6214316
CAS No.: 2728067-01-2
M. Wt: 337.5
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Description

1-[2-iodo-4-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound characterized by the presence of iodine, trifluoromethyl, and methanamine groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-iodo-4-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves multiple steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-iodo-4-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Deiodinated phenylmethanamine derivatives.

    Substitution: Various substituted phenylmethanamine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-iodo-4-(trifluoromethyl)phenyl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-iodo-4-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The iodine atom may participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methanamine group can form hydrogen bonds, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-bromo-4-(trifluoromethyl)phenyl]methanamine hydrochloride
  • 1-[2-chloro-4-(trifluoromethyl)phenyl]methanamine hydrochloride
  • 1-[2-fluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride

Uniqueness

1-[2-iodo-4-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets compared to its bromo, chloro, and fluoro analogs. The trifluoromethyl group also imparts distinct electronic and steric properties, making this compound particularly valuable in medicinal chemistry and material science research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2728067-01-2

Molecular Formula

C8H8ClF3IN

Molecular Weight

337.5

Purity

95

Origin of Product

United States

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